
Technical Monograph: 2-Chloro-5-fluoro-4,6-
dimethylpyrimidine

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

Compound Name:
2-Chloro-5-fluoro-4,6-

dimethylpyrimidine

CAS No.: 1192479-36-9

Cat. No.: B3089380

Get Quote

CAS Registry Number: 1192479-36-9 Molecular Formula: C₆H₆ClFN₂ Molecular Weight:

160.58 g/mol

Executive Summary & Chemical Identity
2-chloro-5-fluoro-4,6-dimethylpyrimidine is a highly functionalized pyrimidine scaffold used

primarily as an electrophilic intermediate in the synthesis of bioactive pharmaceutical

ingredients (APIs). Unlike its structural analog 4-chloro-6-ethyl-5-fluoropyrimidine (a key

intermediate for Voriconazole), this dimethyl variant is increasingly utilized in "next-generation"

drug discovery campaigns—specifically for Orexin receptor antagonists and BACE1 inhibitors.

Its value lies in the 5-fluoro motif, which modulates basicity and blocks metabolic oxidation at

the C5 position, combined with the 4,6-dimethyl steric blockers that restrict rotational freedom

in drug-target binding pockets.[1]
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Feature Target Compound Voriconazole Intermediate

Structure
2-Chloro-5-fluoro-4,6-

dimethylpyrimidine

4-Chloro-6-ethyl-5-

fluoropyrimidine

Key Substituents Dimethyl (C4, C6); Chloro (C2) Ethyl (C6); Chloro (C4)

Primary Use
Orexin Antagonists, Metabolic

Stability Optimization

Antifungal Synthesis

(Voriconazole)

Synthesis & Manufacturing Protocols
The synthesis of 2-chloro-5-fluoro-4,6-dimethylpyrimidine follows a convergent pathway,

typically initiating from fluorinated

-diketones. Below is the optimized industrial route designed for high purity and scalability.

Core Synthetic Pathway
The most robust route involves the cyclocondensation of 3-fluoro-2,4-pentanedione with a urea

equivalent, followed by deoxy-chlorination.

Step 1: Cyclocondensation (Pyrimidone Formation)
Reagents: 3-Fluoro-2,4-pentanedione, Urea, Ethanol, HCl (catalytic).[1]

Mechanism: Acid-catalyzed condensation. The urea nitrogens attack the carbonyl carbons of

the diketone. The presence of the central fluorine atom does not significantly hinder

cyclization but electronically deactivates the ring, requiring rigorous water removal (Dean-

Stark or molecular sieves).[1]

Intermediate: 5-Fluoro-4,6-dimethylpyrimidin-2-ol (often exists as the pyrimidin-2(1H)-one

tautomer).

Step 2: Deoxy-Chlorination (Activation)
Reagents: Phosphorus Oxychloride (POCl₃), N,N-Dimethylaniline (base catalyst).[1]

Protocol:
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Suspend the pyrimidinol intermediate in neat POCl₃ (5–10 equivalents).

Add N,N-Dimethylaniline dropwise at 0°C to prevent exotherms.

Reflux at 100–110°C for 4–6 hours.

Quenching (Critical): Pour reaction mixture slowly onto crushed ice/water with vigorous

stirring. Maintain T < 20°C to prevent hydrolysis of the product back to the starting

material.[1]

Extraction: Extract with Dichloromethane (DCM) or Ethyl Acetate.

Visualization: Synthetic Workflow
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Figure 1: Convergent synthesis route from fluorinated diketone precursors.

Reactivity Profile & Experimental Applications
The 2-chloro position is the "warhead" of this molecule. The 5-fluoro substituent exerts a strong

inductive effect (-I), pulling electron density away from the ring, thereby activating the C2

position for Nucleophilic Aromatic Substitution (SₙAr).[1]

Nucleophilic Aromatic Substitution (SₙAr)
This is the primary mode of reactivity used to couple the scaffold to amines (e.g., pyrrolidines,

piperidines).[1]
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Reactivity Order: C2-Cl > C4/C6-Methyl (inert) > C5-F (stable).

Standard Protocol (Amine Coupling):

Solvent: Acetonitrile (MeCN) or DMF.

Base: Potassium Carbonate (K₂CO₃) or DIPEA (Hünig's base).

Temperature: 60–80°C.

Observation: The reaction is generally cleaner than non-fluorinated analogs because the

fluorine atom prevents side reactions at the C5 position and accelerates the rate of SₙAr at

C2.[1]

Palladium-Catalyzed Coupling (Buchwald-Hartwig)
For sterically hindered amines or anilines where SₙAr is sluggish, Pd-catalyzed amination is the

gold standard.

Catalyst System: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) + JohnPhos or

XPhos.

Rationale: The electron-rich phosphine ligands facilitate the oxidative addition of the

electron-deficient chloropyrimidine to the Palladium center.

Case Study: Mitigating CYP3A4 Time-Dependent
Inhibition (TDI)
A pivotal study published in the Journal of Medicinal Chemistry (Mandal et al., 2018)

highlighted this specific scaffold.

Problem: A drug candidate containing a fluorophenyl moiety showed high Time-Dependent

Inhibition (TDI) of CYP3A4, leading to potential drug-drug interactions.

Solution: Replacing the fluorophenyl group with 2-amino-5-fluoro-4,6-dimethylpyrimidine

(derived from our target 2-chloro compound) eliminated the TDI liability.
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Mechanism: The pyrimidine nitrogen lone pairs and the specific electronic tuning of the 5-

F/4,6-Me pattern prevented the formation of reactive metabolites (quinones/epoxides) that

typically inactivate CYP enzymes.

Visualization: Reactivity & Application Map
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Figure 2: Functionalization pathways and downstream pharmaceutical applications.

Handling & Safety Data
As a halogenated heterocycle, this compound requires strict safety protocols.[1]
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Parameter Specification

Physical State Solid (Low melting point) or Semi-solid

Hazards
Corrosive (H314), Acute Toxicity (Oral). Causes

severe skin burns and eye damage.[1]

Storage
2–8°C, Inert atmosphere (Argon/Nitrogen).[1]

Moisture sensitive (hydrolysis of C-Cl bond).

Incompatibility Strong oxidizing agents, Strong bases.[1]

Self-Validating Safety Step: Before scaling up any reaction, perform a small-scale quench test.

Add a drop of the reaction mixture to water and check pH; if highly acidic immediately, residual

POCl₃ is present, requiring cautious neutralization.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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